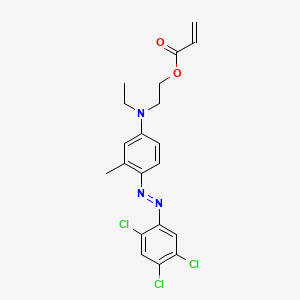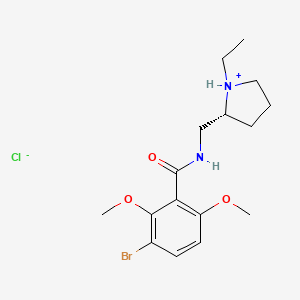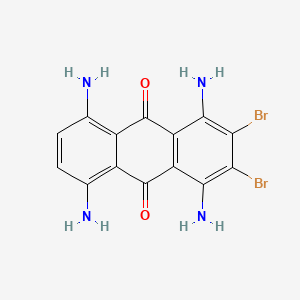
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- typically involves the bromination of 9,10-anthracenedione followed by the introduction of amino groups. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors that can handle the exothermic nature of these reactions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and bromine groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical pathways and reactions.
Biology
In biological research, this compound can be used to study the effects of brominated and aminated anthraquinones on cellular processes. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and bromine groups.
1,4,5,8-Tetraamino-9,10-anthracenedione: Similar but without the bromine atoms.
2,7-Dibromo-9,10-anthracenedione: Similar but without the amino groups.
Uniqueness
The presence of both amino and bromine groups in 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- makes it unique among anthraquinone derivatives. This combination of functional groups allows for a wider range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
68214-42-6 |
|---|---|
Fórmula molecular |
C14H10Br2N4O2 |
Peso molecular |
426.06 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,3-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10Br2N4O2/c15-9-10(16)12(20)8-7(11(9)19)13(21)5-3(17)1-2-4(18)6(5)14(8)22/h1-2H,17-20H2 |
Clave InChI |
UPFBCANRFNSDKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


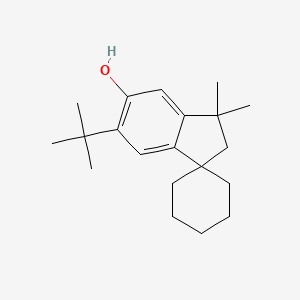
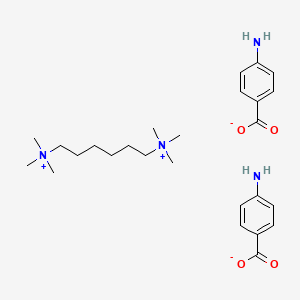
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

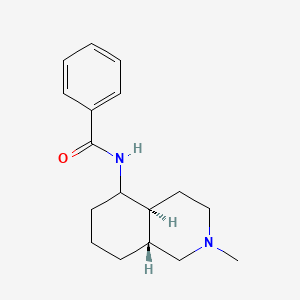
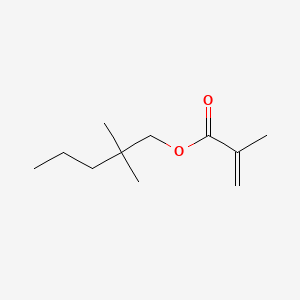
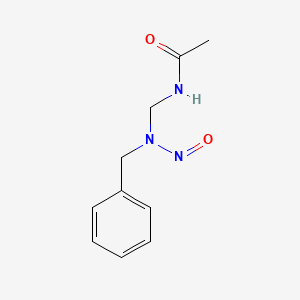
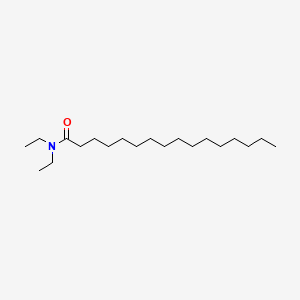

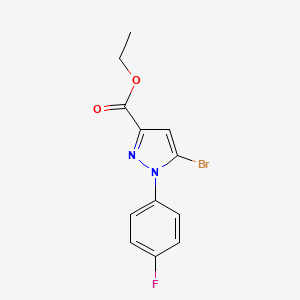
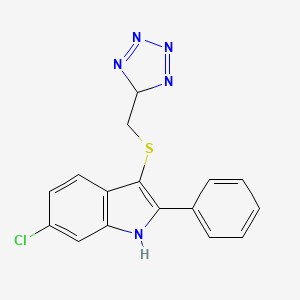
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
